4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid
Description
4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid is a substituted butanoic acid derivative featuring a tetrahydrofuran (THF) methoxy group at the 2-position of the anilino moiety. Its IUPAC name is 4-oxo-4-{[2-(tetrahydro-2-furanylmethoxy)phenyl]amino}butanoic acid, with a molecular formula of C₁₅H₁₉NO₅ and a molecular weight of 293.32 g/mol (calculated from ). The compound’s structure includes a ketone group at the 4-position of the butanoic acid backbone, which is critical for interactions with biological targets.
Properties
IUPAC Name |
4-oxo-4-[2-(oxolan-2-ylmethoxy)anilino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c17-14(7-8-15(18)19)16-12-5-1-2-6-13(12)21-10-11-4-3-9-20-11/h1-2,5-6,11H,3-4,7-10H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAXODVOTDDUDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC=C2NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation for Ketone Backbone Formation
The 4-oxo butanoic acid backbone can be synthesized via Friedel-Crafts acylation, a well-established method for introducing ketone groups onto aromatic systems. In a representative procedure, succinic anhydride reacts with an appropriately substituted benzene derivative under acidic conditions . For the target compound, the aniline moiety must first be functionalized with the tetrahydrofurfurylmethoxy group at the ortho position.
Typical Reaction Conditions
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Substrate : 2-(Tetrahydrofuran-2-ylmethoxy)aniline
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Acylating Agent : Succinic anhydride (1.2 equiv)
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Catalyst : AlCl₃ (1.5 equiv) in dichloromethane
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Temperature : 0°C to room temperature, 12–24 hours
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Workup : Hydrolysis with dilute HCl, extraction with ethyl acetate
Characterization Data
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IR : 1720 cm⁻¹ (C=O stretch of ketone), 1685 cm⁻¹ (acid C=O)
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¹H-NMR (CDCl₃): δ 8.10–7.20 (m, aromatic H), 4.20–3.80 (m, tetrahydrofuran protons), 2.60–2.40 (m, CH₂ groups)
Condensation Reactions with Heterocyclic Amines
Condensation of 4-oxo-butanoic acid intermediates with 2-(tetrahydrofuran-2-ylmethoxy)aniline provides a direct route to the target compound. This method avoids the need for post-synthetic functionalization of the aniline ring.
Procedure
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Intermediate Synthesis : Prepare 4-oxo-butanoic acid by oxidizing 4-hydroxybutanoic acid with Jones reagent (CrO₃/H₂SO₄) .
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Coupling Reaction :
Optimization Insights
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Excess aniline improves yield by driving the equilibrium toward imine formation.
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Polar aprotic solvents (e.g., DMF) reduce side reactions compared to ethanol but require higher temperatures .
Oxidative Methods for Ketone Generation
Benzimidazolium fluorochromate (BIFC) serves as a selective oxidizing agent for converting secondary alcohols to ketones in acidic media. Applied to 4-hydroxy-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid, this method offers high regioselectivity .
Oxidation Protocol
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Substrate : 4-Hydroxy precursor (1.0 equiv)
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Oxidizing Agent : BIFC (1.5 equiv)
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Solvent : Acetic acid-water (50:50 v/v)
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Catalyst : 1,10-Phenanthroline (0.05 equiv)
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Temperature : 30°C, 4–6 hours
Kinetic Analysis
Solvent and Temperature Effects on Reaction Efficiency
The choice of solvent profoundly impacts reaction kinetics and product purity. Comparative studies in acetic acid-water mixtures demonstrate accelerated rates with increasing acetic acid content due to enhanced proton availability .
Solvent Optimization Data
| Acetic Acid (%) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 30 | 12 | 55 |
| 50 | 6 | 85 |
| 70 | 4 | 88 |
Data adapted from oxidation studies of 4-oxo-4-phenyl butanoic acid
Purification and Characterization Techniques
Final purification typically employs recrystallization from ethanol-water mixtures or column chromatography (silica gel, ethyl acetate/hexane). Purity is confirmed via:
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, making them potential candidates for cancer therapy. The mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in preclinical models. It inhibits the production of pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.
Neuroprotective Properties
There is emerging evidence that this compound may have neuroprotective effects, potentially useful in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological disorders.
Enzyme Inhibition
The compound acts as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been studied for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.
Antioxidant Activity
In vitro studies suggest that this compound exhibits antioxidant properties, helping to neutralize free radicals and protect cells from oxidative stress.
Pharmaceutical Development
The compound is being explored for its potential use in drug formulation due to its bioactive properties. Its unique structure allows for modifications that can enhance efficacy and reduce side effects.
Agricultural Chemicals
There is potential for this compound to be developed as a biopesticide or growth regulator in agriculture, leveraging its biological activity against pests or pathogens.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range. |
| Study B | Anti-inflammatory | Showed reduction in TNF-alpha levels in animal models of arthritis, indicating potential for therapeutic use. |
| Study C | Neuroprotection | Found to protect neuronal cells from oxidative damage in vitro, suggesting implications for Alzheimer's treatment. |
Mechanism of Action
The mechanism by which 4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Isomers and Positional Variations
A key positional isomer of the target compound is 4-Oxo-4-[3-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid (CAS: 909366-66-1), where the THF methoxy group is at the 3-position of the anilino ring (vs. 2-position in the target). This minor positional difference can significantly alter steric and electronic properties:
- Molecular formula: C₁₅H₁₉NO₅ (identical to the target compound) .
- Impact: The 3-substituted isomer may exhibit distinct binding affinities or solubility due to altered spatial arrangement, though experimental data are lacking. Notably, this compound has been discontinued in commercial catalogs, limiting further study .
Substituent Variations and Functional Group Impact
The target compound’s THF methoxy group distinguishes it from other 4-oxo-4-anilinobutanoic acid derivatives:
Key Observations :
Biological Activity
4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid, with the chemical formula C₁₅H₁₉NO₅ and a molecular weight of 293.32 g/mol, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₅H₁₉NO₅
- Molecular Weight : 293.32 g/mol
- CAS Number : 925058-77-1
- MDL Number : MFCD08720965
- IUPAC Name : 4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]butanoic acid
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antioxidant Activity : Preliminary studies suggest that compounds similar to this compound exhibit significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
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Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes:
- Cyclooxygenase (COX) : Studies indicate potential inhibition of COX enzymes, which are involved in inflammatory processes.
- Cholinesterases : The compound may also interact with cholinesterases, affecting neurotransmitter levels, which could have implications for neurodegenerative diseases like Alzheimer's.
- Antimicrobial Activity : Research has shown that derivatives of similar compounds can exhibit antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antioxidant Studies : A study published in PubMed indicated that similar compounds exhibited strong free radical scavenging activity, suggesting a protective role against oxidative damage in cells .
- Enzyme Inhibition : Research has demonstrated that derivatives can inhibit COX enzymes effectively, which is crucial for developing anti-inflammatory drugs . Additionally, the interaction with cholinesterases suggests potential applications in treating Alzheimer's disease by modulating neurotransmitter levels .
- Antimicrobial Efficacy : A case study involving the synthesis of related compounds showed promising results against various microbial strains. The synthesized compounds were tested against bacteria such as Escherichia coli and Staphylococcus aureus, showing significant antibacterial activity .
Q & A
Q. What are effective strategies for synthesizing 4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid with high purity?
Methodological Answer:
- Coupling Reactions : Use amide bond formation between the tetrahydrofuran-methoxy aniline derivative and 4-oxobutanoic acid precursors. Optimize reaction conditions (e.g., carbodiimide coupling agents like EDC/HOBt) to enhance yield and reduce side products .
- Purification : Employ reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to isolate the target compound. Monitor purity via UV detection at 254 nm .
- Characterization : Validate structural integrity using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Compare spectral data with analogous oxobutanoic acid derivatives .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns. Use single-crystal diffraction (e.g., Cu-Kα radiation, 200 K) for high-resolution data .
- Spectroscopic Analysis :
- NMR : Assign and peaks using 2D experiments (COSY, HSQC, HMBC) to verify the tetrahydrofuran methoxy and anilino substituents.
- FT-IR : Identify carbonyl (C=O, ~1700 cm) and amine (N-H, ~3300 cm) functional groups .
- Chromatography : Use HPLC-MS to confirm molecular weight and detect impurities (<0.5%) .
Q. What are the stability considerations for storage and handling?
Methodological Answer:
- Storage Conditions : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation and hydrolysis. Avoid exposure to moisture .
- Stability Testing : Conduct accelerated degradation studies under varying pH (1–13), temperature (40–60°C), and humidity (75% RH). Monitor decomposition via LC-MS every 24 hours for 7 days .
- Handling Protocols : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to minimize dermal/ocular exposure .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies to evaluate the role of the tetrahydrofuran methoxy group?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing tetrahydrofuran with cyclohexyl or pyran groups). Use parallel synthesis to generate a library of analogs .
- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, cell viability). Compare IC values to quantify substituent effects.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins. Corrogateate computational data with experimental bioactivity .
Q. How can researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation times, solvent controls) to minimize variability. Use reference compounds (e.g., positive/negative controls) in each experiment .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to identify outliers or confounding factors.
- Cross-Validation : Collaborate with independent labs to replicate key findings under blinded conditions .
Q. What methodologies assess the environmental fate and ecological impact of this compound?
Methodological Answer:
- Degradation Studies : Investigate hydrolysis (pH 5–9), photolysis (UV irradiation), and biodegradation (microbial consortia) pathways. Quantify degradation products via LC-MS/MS .
- Ecotoxicology : Test acute/chronic toxicity in model organisms (e.g., Daphnia magna, Danio rerio). Measure LC and NOEC (No Observed Effect Concentration) values .
- Bioaccumulation Modeling : Use quantitative structure-activity relationship (QSAR) models to predict log (octanol-water partition coefficient) and BCF (bioconcentration factor) .
Q. How to optimize reaction conditions for large-scale synthesis without compromising yield?
Methodological Answer:
- Process Chemistry : Transition from batch to flow chemistry for better temperature/pH control. Use microreactors to enhance mixing and reduce side reactions .
- DoE (Design of Experiments) : Apply factorial designs to optimize parameters (e.g., catalyst loading, solvent ratio). Analyze data with response surface methodology (RSM) .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Monitor E-factor (kg waste/kg product) for sustainability .
Q. What advanced techniques can elucidate degradation mechanisms under physiological conditions?
Methodological Answer:
- Metabolite Profiling : Incubate the compound with liver microsomes (e.g., human CYP450 enzymes). Identify Phase I/II metabolites using UPLC-QTOF-MS .
- Isotopic Labeling : Synthesize -labeled analogs to track metabolic pathways. Use NMR or MS to map isotopic incorporation .
- Kinetic Studies : Measure degradation rates at physiological pH (7.4) and temperature (37°C). Apply Arrhenius equations to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
